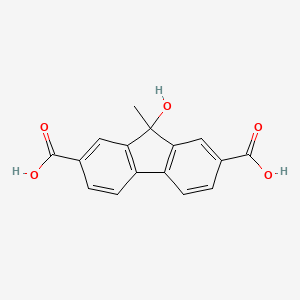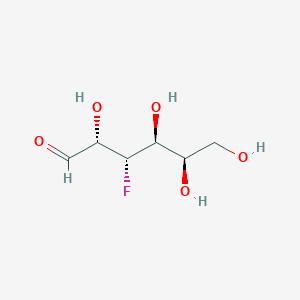
(2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal is a fluorinated sugar derivative. This compound is of interest due to its unique structural features, which include a fluorine atom and multiple hydroxyl groups. These characteristics make it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal typically involves the fluorination of a suitable sugar precursor. One common method is the selective fluorination of a protected sugar derivative, followed by deprotection to yield the desired compound. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride or xenon difluoride, under controlled temperature and solvent conditions to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also involve purification steps such as crystallization or chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as nucleophiles (e.g., amines or thiols) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-fluoro-2,4,5,6-tetrahydroxyhexanoic acid.
Reduction: Formation of 3-fluoro-2,4,5,6-tetrahydroxyhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its interactions with enzymes and proteins, particularly those involved in carbohydrate metabolism.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism by which (2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal exerts its effects is primarily through its interactions with biological molecules. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological processes, making it a valuable tool for studying enzyme mechanisms and developing new drugs.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S,4S,5R)-2,4,5,6-Tetrahydroxyhexanal: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
(2S,3S,4S,5R)-3-Chloro-2,4,5,6-tetrahydroxyhexanal: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological interactions.
(2S,3S,4S,5R)-3-Bromo-2,4,5,6-tetrahydroxyhexanal: Contains a bromine atom, which can affect its chemical and biological properties differently compared to the fluorinated compound.
Uniqueness
The presence of the fluorine atom in (2S,3S,4S,5R)-3-Fluoro-2,4,5,6-tetrahydroxyhexanal imparts unique properties such as increased stability, altered reactivity, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C6H11FO5 |
|---|---|
Peso molecular |
182.15 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-3-fluoro-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6-/m0/s1 |
Clave InChI |
RMHCJIQOFXULDL-KCDKBNATSA-N |
SMILES isomérico |
C([C@H]([C@@H]([C@@H]([C@H](C=O)O)F)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)F)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Valine,N-[(2,5-dimethylphenyl)sulfonyl]-](/img/structure/B13144186.png)
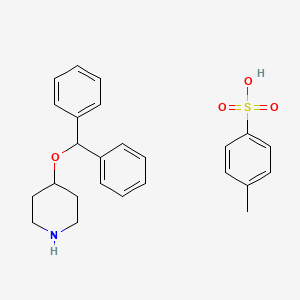
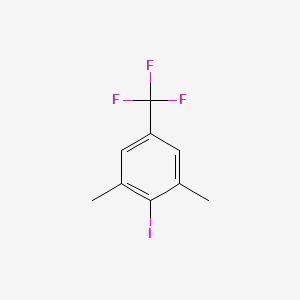
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
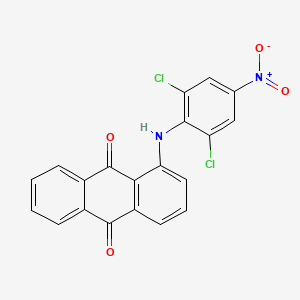
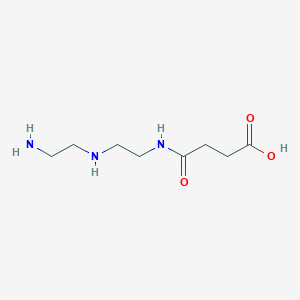

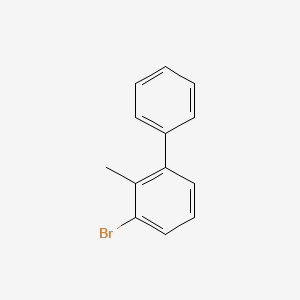

![1-(3-Bromophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B13144254.png)
![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)
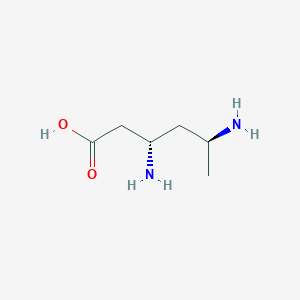
![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)
